molecular formula C25H23N2O5+ B12519504 5-Carboxy methylrhodamine

5-Carboxy methylrhodamine

Cat. No.: B12519504
M. Wt: 431.5 g/mol
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-O
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Description

5-Carboxy methylrhodamine is a derivative of rhodamine, a family of fluorescent dyes. This compound is known for its strong fluorescence properties, making it highly valuable in various scientific applications. It is often used in biochemical assays, molecular biology, and medical diagnostics due to its ability to label and track biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy methylrhodamine typically involves the reaction of rhodamine with a carboxylating agent. One common method is the reaction of rhodamine with succinic anhydride in the presence of a base, such as pyridine, to form the carboxylic acid derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy methylrhodamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in substitution reactions to form amide bonds.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products

The major products formed from these reactions include various labeled biomolecules, which are used in fluorescence-based assays and imaging techniques .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5-Carboxy methylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or spectroscopy . This property makes it an excellent tool for visualizing and tracking biological molecules in real-time.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Carboxy methylrhodamine is unique due to its specific fluorescence characteristics, which make it highly suitable for certain applications where other dyes may not be as effective. Its stability and ability to form stable conjugates with biomolecules further enhance its utility in various scientific fields.

Properties

Molecular Formula

C25H23N2O5+

Molecular Weight

431.5 g/mol

IUPAC Name

[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)/p+1

InChI Key

YMZMTOFQCVHHFB-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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